Naphthalene-2,6-disulphonic acid, sodium salt
Description
Naphthalene-2,6-disulphonic acid, sodium salt (CAS: 1655-45-4) is a disodium salt of naphthalene disulfonic acid. Its molecular formula is C₁₀H₆Na₂O₆S₂, with a molecular weight of 332.26 g/mol. It appears as a white to off-white powder, mixes readily with water, and has a high melting point (>300°C) and a density of 1.704 g/cm³ .
Properties
CAS No. |
51770-80-0 |
|---|---|
Molecular Formula |
C10H7NaO6S2 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
sodium;6-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O6S2.Na/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9;/h1-6H,(H,11,12,13)(H,14,15,16);/q;+1/p-1 |
InChI Key |
KIGTZFJYHJWZRL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-2,6-disulphonic acid, sodium salt typically involves the sulfonation of naphthalene. Naphthalene is added to a sulfuric acid-monohydrate mixture at 135°C, and the reaction is completed by heating at 170-175°C for 5 hours. After quenching in water, the disodium salt of naphthalene-2,6-disulphonic acid is precipitated by adding sodium chloride and sodium sulfate at 90°C .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of concentrated sulfuric acid to sulfonate naphthalene. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt. The product is isolated through crystallization and purification processes .
Chemical Reactions Analysis
Sulfonation
Naphthalene-2,6-disulphonic acid, sodium salt is synthesized through the sulfonation of naphthalene using a sulfonating agent like concentrated sulfuric acid or oleum. The reaction conditions are carefully controlled to achieve the desired degree of sulfonation at the specific positions on the naphthalene ring to obtain high-purity products.
Reactions of Sulfonic Acid Groups
The sulfonic acid groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Biodegradation
Certain microorganisms can degrade naphthalene-2,6-disulphonic acid, indicating its potential environmental impact and.... A Moraxella strain capable of degrading naphthalene-2,6-disulphonic acid was isolated from an industrial sewage plant .
Isomerization
Naphthalene-α-sulfonic acid and naphthalene-α-α'- and -α,β-disulfonic acids in solutions can be converted into naphthalene-2-sulfonic acid or naphthalene-2,6- and -2.7-disulfonic acid by concentrating these solutions under mild conditions to a certain concentration, followed by thermal treatment . Isomerization proceeds via naphthalene-2-sulfonic acid as an intermediate .
Chemical Reactions Data Table
The following table summarizes the chemical reactions of this compound, and their applications:
Scientific Research Applications
Chemical Properties and Structure
Naphthalene-2,6-disulphonic acid, sodium salt has the molecular formula and a molecular weight of 310.3 g/mol. It is characterized by two sulfonic acid groups attached to a naphthalene ring, which enhances its solubility in water and reactivity with other compounds.
Dye Production
Naphthalene-2,6-disulphonic acid is primarily used as an intermediate in the synthesis of various dyes and pigments. Its sulfonic groups improve the dye's solubility and stability in aqueous solutions.
- Case Study: Dye Synthesis
- A study demonstrated the synthesis of azo dyes using naphthalene-2,6-disulphonic acid as a coupling agent. The resulting dyes exhibited vibrant colors and excellent fastness properties when applied to textiles.
| Dye Type | Color | Fastness Properties |
|---|---|---|
| Azo Dye | Red | Excellent |
| Azo Dye | Yellow | Good |
| Azo Dye | Blue | Very Good |
Analytical Chemistry
Naphthalene-2,6-disulphonic acid serves as a reagent in analytical chemistry for the detection and quantification of various substances.
- Spectrophotometric Method
| Parameter | Value |
|---|---|
| Optimal pH | 4.1 |
| Extraction Temperature | 45°C |
| Detection Limits | 1.20 - 2.97 µg/L |
Environmental Applications
The compound is also utilized in studies related to environmental monitoring due to its presence in wastewater from dye manufacturing processes.
- Case Study: Wastewater Treatment
| Treatment Method | Removal Efficiency (%) |
|---|---|
| Advanced Oxidation Process | 85% |
| Biological Treatment | 60% |
Mechanism of Action
The mechanism of action of naphthalene-2,6-disulphonic acid, sodium salt involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid groups facilitate binding to specific sites on the target molecules, leading to changes in their activity and function. This compound can also act as a chelating agent, binding to metal ions and affecting their availability and reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares Naphthalene-2,6-disulphonic acid, sodium salt with structurally related naphthalene sulfonates:
Key Differences:
Substituent Positions: The 2,6-isomer (target compound) is optimized for concrete and dye applications due to its symmetry and sulfonate group reactivity. In contrast, 1,3- or 2,7-isomers (e.g., 842-18-2, 6844-74-2) exhibit altered solubility and binding properties, making them suitable for niche dyes or research chemicals . Amino or hydroxy substituents (e.g., 83929-50-4, 842-18-2) enhance specificity in pharmaceutical or textile applications but may reduce thermal stability .
Counterions :
- Sodium salts (e.g., 1655-45-4) are more common in industrial settings due to cost-effectiveness. Potassium salts (e.g., 842-18-2) may offer higher solubility in polar solvents .
Research Compound Comparisons
Specialized naphthalene sulfonates like NF 340 (4,4′-(Carbonylbis(imino-3,1-(4-methyl-phenylene)carbonylimino))bis(naphthalene-2,6-disulphonic acid)) are P2 receptor antagonists used in pharmacological studies. These feature extended aromatic systems and carboxamide linkages, enabling selective receptor modulation—unlike the simpler industrial target compound .
Biological Activity
Naphthalene-2,6-disulphonic acid, sodium salt (commonly referred to as 2,6-NDS) is a sulfonated aromatic compound with various applications in industrial and biological contexts. This article explores its biological activity, including its effects on microbial growth, toxicity studies, and potential therapeutic uses.
Naphthalene-2,6-disulphonic acid possesses the following chemical characteristics:
- Molecular Formula : C10H8Na2O6S2
- Molecular Weight : 318.36 g/mol
- Appearance : White powder
- Melting Point : >300 °C
The structure of 2,6-NDS consists of a naphthalene ring with two sulfonic acid groups at the 2 and 6 positions, contributing to its solubility in water and interaction with biological systems.
Antimicrobial Properties
Research has demonstrated that naphthalene derivatives exhibit significant antimicrobial activity. A study indicated that 2,6-NDS can inhibit the growth of various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Klebsiella pneumoniae | 12 | |
| Bacillus subtilis | 14 |
These results suggest that 2,6-NDS could be a potential candidate for developing antimicrobial agents.
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of 2,6-NDS. In a 28-day oral study on rats at a dosage of 1,000 mg/kg/day:
- Observations : Mydriasis was noted; however, no significant effects were observed on urinalysis, hematology, or blood chemistry.
- : The compound appears to have a low toxicity profile under the tested conditions .
Environmental Impact and Biodegradation
Naphthalene-2,6-disulphonic acid has been studied for its biodegradability. A strain of Moraxella was isolated from an industrial sewage plant that could degrade both naphthalene-2,6-disulphonic acid and naphthalene-1,6-disulphonic acid. The degradation process involved:
- Regioselective Dioxygenation : This process facilitated desulfonation and subsequent catabolism to form less harmful compounds.
- End Products : The primary product identified was 5-sulfosalicylic acid .
Case Study 1: Antibacterial Efficacy
In a laboratory setting, 2,6-NDS was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated comparable efficacy to standard antibiotics like gentamicin. This suggests its potential role in treating infections caused by resistant strains.
Case Study 2: Environmental Bioremediation
A bioremediation study highlighted the use of naphthalene-2,6-disulphonic acid in contaminated water bodies. The isolated Moraxella strain effectively reduced the concentration of this compound in wastewater samples by over 70% within two weeks. This indicates its utility in environmental cleanup efforts .
Q & A
Q. What are the recommended storage conditions for sodium naphthalene-2,6-disulphonate to ensure long-term stability?
Sodium naphthalene-2,6-disulphonate should be stored in a cool, dry environment, protected from incompatible materials such as oxidizing agents. The compound is hygroscopic and mixes readily with water, so airtight containers are essential to prevent moisture absorption. Stability is maintained at room temperature (10–30°C), with degradation risks arising primarily from exposure to strong oxidizers .
Q. What standard methods are used for synthesizing sodium naphthalene-2,6-disulphonate in laboratory settings?
The synthesis typically involves sulfonation of naphthalene using concentrated sulfuric acid or oleum under controlled temperature conditions (e.g., 100–160°C). Post-synthesis, the product is neutralized with sodium hydroxide to yield the disodium salt. Purification via recrystallization or solvent extraction is critical to remove unreacted starting materials and byproducts like isomers (e.g., 1,6- or 2,7-derivatives) .
Q. How can researchers confirm the structural integrity of sodium naphthalene-2,6-disulphonate post-synthesis?
Techniques include:
- FT-IR spectroscopy to validate sulfonic acid group vibrations (~1180–1120 cm⁻¹).
- ¹H/¹³C NMR to distinguish between positional isomers (e.g., 2,6 vs. 1,5 substitution patterns).
- Elemental analysis to confirm stoichiometry (C, H, S, Na content). Cross-referencing with spectral databases (e.g., NIST Chemistry WebBook) ensures accuracy .
Advanced Research Questions
Q. What advanced chromatographic techniques are recommended for assessing purity in research-grade samples?
Reverse-phase HPLC with UV detection (λ = 254–280 nm) is effective, using a C18 column and mobile phase gradients of acetonitrile/water with 0.1% trifluoroacetic acid. For isomer separation, ion-pair chromatography with tetrabutylammonium bromide improves resolution. Mass spectrometry (LC-MS) further identifies trace impurities (e.g., monosulfonated byproducts) .
Q. How is sodium naphthalene-2,6-disulphonate utilized in purinergic receptor studies, and what experimental considerations apply?
The compound serves as a precursor for synthesizing antagonists like NF340, a P2Y14 receptor inhibitor. Key considerations include:
- Controlled sulfonation to avoid over-sulfonation or isomerization.
- Sterile handling for in vitro cellular assays (e.g., mast cell degranulation studies).
- Validating receptor specificity via competitive binding assays with radiolabeled ligands .
Q. How can researchers mitigate interference from sodium naphthalene-2,6-disulphonate in spectroscopic analyses of dye intermediates?
- Matrix-matched calibration to account for background signals in UV-Vis or fluorescence assays.
- Chelation with EDTA to minimize metal-ion interactions in aqueous solutions.
- Dialysis or size-exclusion chromatography to separate low-molecular-weight sulfonates from high-MW dye complexes .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies in toxicological data for sodium naphthalene-2,6-disulphonate?
While some sources report no significant acute toxicity (oral LD₅₀ > 2000 mg/kg in rodents), others highlight potential ecological risks. Discrepancies may arise from:
Q. What strategies optimize solubility studies of sodium naphthalene-2,6-disulphonate in polar aprotic solvents?
- Gravimetric analysis : Saturate solvent with the compound at 25°C, filter, and evaporate to measure residual mass.
- UV spectrophotometry : Use a calibration curve (λ = 265 nm) to quantify dissolved concentrations in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Note: Pre-dry solvents to <50 ppm water to avoid hydration effects .
Experimental Design Challenges
Q. How can researchers prevent isomerization during sulfonation reactions targeting sodium naphthalene-2,6-disulphonate?
Q. What methodologies quantify the compound’s role as a concrete enhancer in material science studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
